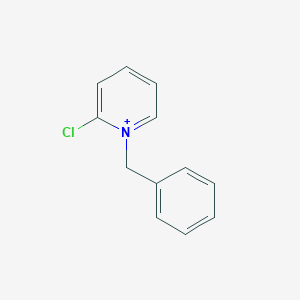

1-Benzyl-2-chloropyridinium

描述

Structure

2D Structure

属性

CAS 编号 |

13760-92-4 |

|---|---|

分子式 |

C12H11ClN+ |

分子量 |

204.67 g/mol |

IUPAC 名称 |

1-benzyl-2-chloropyridin-1-ium |

InChI |

InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |

InChI 键 |

AMKSBLQQTYBPGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |

规范 SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |

同义词 |

1-benzyl-2-chloropyridinium BCPB bromide |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Benzyl 2 Chloropyridinium

Preparative Routes to 1-Benzyl-2-chloropyridinium Salts

The primary route for the preparation of this compound salts involves a multi-step synthesis commencing from 2-chloropyridine (B119429) and benzyl (B1604629) alcohol. This method is favored for its efficiency and the ability to produce high yields of the desired product.

Comparison with Other Pyridinium (B92312) Salt Synthesis Methodologies

The synthesis of pyridinium salts can be achieved through various methods, each with its own advantages and limitations. Common strategies include:

Electrophilic Amination of Pyridine (B92270) Derivatives: This involves the reaction of pyridine derivatives with hydroxylamine (B1172632) reagents. nih.gov

Condensation of Pyrylium (B1242799) Salts and Hydrazines: This method can provide access to N-aminopyridinium salts, though it may require substitution at specific positions on the pyrylium salt to prevent side reactions. nih.gov

Direct Alkylation of Pyridines: This is a straightforward approach where a pyridine is reacted with an alkyl halide. The reactivity of the halide and the nature of the pyridine ring influence the reaction conditions. For instance, the synthesis of certain pyridinium salts can be achieved using conventional heating or microwave-assisted methods, with the latter often providing higher yields in shorter reaction times. srce.hr The choice of solvent, such as acetone (B3395972) or a deep eutectic solvent like choline (B1196258) chloride:urea, can also significantly impact the yield. srce.hr

Activation with Trifluoromethanesulfonic Anhydride (B1165640) and 2-Chloropyridine: This combination is used for the activation of amides, leading to the formation of highly electrophilic intermediates that can react with various nucleophiles to form substituted pyridines and other azaheterocycles. orgsyn.orgresearchgate.net

The multi-step synthesis of this compound triflate via 2-benzyloxypyridine offers a mild and efficient route, particularly for applications where the resulting salt is used as a benzylating agent. beilstein-journals.orgnih.gov This method avoids the harsh conditions that may be required in other synthetic protocols and is compatible with a range of functional groups. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that have been investigated include the choice of solvent, temperature, and the stoichiometry of the reagents.

In the formation of 2-benzyloxypyridine, using toluene (B28343) as a solvent and refluxing the reaction mixture has proven to be effective. beilstein-journals.orgsemanticscholar.orgnih.gov The molar ratio of the reactants, such as using a slight excess of 2-chloropyridine, has also been optimized. beilstein-journals.orgsemanticscholar.org

For the quaternization step, the choice of the alkylating agent is paramount. Methyl triflate is significantly more reactive than other methylating agents, leading to a faster and more efficient reaction at lower temperatures. beilstein-journals.orgnih.gov The solvent can also play a role; while toluene is suitable for many applications, trifluorotoluene has been shown to be more effective in certain cases. beilstein-journals.orgnih.gov

For the subsequent use of the pyridinium salt as a benzylating agent, conditions can be further optimized. For example, in the benzylation of alcohols, the reaction can be carried out by forming the pyridinium salt in situ in the presence of the alcohol and magnesium oxide, followed by heating. beilstein-journals.orgnih.gov

Mechanistic Investigations of 1 Benzyl 2 Chloropyridinium Reactivity

Elucidation of Benzyl (B1604629) Transfer Mechanisms

The transfer of a benzyl group from 1-benzyl-2-chloropyridinium salts to nucleophiles is a key aspect of its reactivity. The mechanism of this transfer can be influenced by several factors, including the nature of the substrate, the nucleophile, and the reaction conditions. Investigations have pointed towards a process that has characteristics of a nucleophilic substitution reaction, with debate centering on the precise nature of the pathway.

Proposed SN1-like Pathway Involving Benzyl Cation Intermediate Formation

A significant body of evidence suggests that the benzylation of nucleophiles by compounds like this compound can proceed through a mechanism with substantial SN1 character. masterorganicchemistry.comresearchgate.net The core of the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process. The initial and rate-determining step involves the cleavage of the carbon-leaving group bond to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the leaving group is the neutral 2-chloropyridine (B119429) molecule, and the intermediate formed would be a benzyl cation. The stability of this benzyl cation is a critical factor that makes the SN1 pathway plausible. libretexts.orgreddit.com The positive charge on the benzylic carbon can be delocalized through resonance into the adjacent aromatic ring, which significantly stabilizes the intermediate. This stabilization lowers the activation energy for its formation, thereby increasing the rate of the SN1 reaction. masterorganicchemistry.comlibretexts.org

Solvent Effects and Counterion Influences on Reactivity

The choice of solvent plays a pivotal role in directing the mechanism of nucleophilic substitution reactions. weebly.com For reactions involving charged intermediates, such as the benzyl cation in an SN1 pathway, polar protic solvents like water, alcohols, or carboxylic acids are particularly effective. masterorganicchemistry.comlibretexts.org These solvents can stabilize the forming carbocation and the departing leaving group through hydrogen bonding and strong dipole-dipole interactions, thereby favoring the SN1 mechanism. libretexts.orgreddit.comnih.gov Conversely, polar aprotic solvents (e.g., DMF, DMSO) are less effective at solvating the carbocation but can enhance the reactivity of anionic nucleophiles, which tends to favor an SN2 pathway. libretexts.org Studies on the solvolysis of related pyridinium (B92312) cations have demonstrated that the reaction mechanism is indeed dependent on the solvent's character. researchgate.net

| Factor | Influence on Benzyl Transfer Mechanism |

| Solvent Type | Polar Protic (e.g., H₂O, EtOH) : Stabilizes the benzyl cation intermediate, promoting the SN1 pathway. libretexts.orgreddit.com |

| Polar Aprotic (e.g., DMF, MeCN) : Less stabilization for carbocations; may favor SN2 pathways, especially with strong nucleophiles. libretexts.org | |

| Non-polar (e.g., Toluene) : Generally disfavors reactions involving charge separation, making SN1 pathways less likely unless a highly stable leaving group is present. researchgate.netbeilstein-journals.org | |

| Counterion | Can affect the solubility and ion-pairing equilibrium of the pyridinium salt, potentially influencing the effective concentration of the reactive species. |

Stereochemical Implications of Benzylation Reactions

The stereochemical outcome of a benzylation reaction provides valuable insight into its mechanism. A classic SN1 reaction that proceeds through a planar, achiral carbocation intermediate is expected to result in racemization if the starting material is a single enantiomer with a chiral benzylic carbon. masterorganicchemistry.com The nucleophile can attack either face of the planar carbocation with equal probability, leading to a mixture of retention and inversion products.

However, in practice, the outcome can be more complex. For instance, in the benzylation of an alcohol using the related reagent 2-benzyloxy-1-methylpyridinium triflate, no racemization of the substrate was observed. researchgate.net This suggests that either the reaction does not proceed through a completely free carbocation (perhaps an ion pair is involved that shields one face) or that the mechanism has significant SN2 character, where the nucleophile attacks in a concerted fashion, leading to inversion of configuration. The absence of racemization can also occur if the chirality of the substrate is not at the benzylic carbon undergoing substitution.

Mechanism of Thiol Derivatization by this compound Bromide (BCPB)

This compound bromide (BCPB) is a specific and rapid derivatizing agent for sulfhydryl groups in compounds such as cysteine, glutathione, and homocysteine. akjournals.comresearchgate.netnih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient pyridinium ring is susceptible to attack by strong nucleophiles. researchgate.netiust.ac.ir

Nucleophilic Attack by Sulfhydryl Groups on the Pyridinium Ring

The initial step in the derivatization is the nucleophilic attack of the thiol's sulfhydryl group on the pyridinium ring. semanticscholar.orgmdpi.com The reaction is typically carried out in a slightly alkaline aqueous solution (pH ~7.8-9.0). mdpi.com Under these conditions, the thiol (R-SH) is in equilibrium with its more nucleophilic conjugate base, the thiolate anion (R-S⁻). This potent nucleophile attacks one of the electron-deficient carbons of the pyridine (B92270) ring. The positive charge on the nitrogen atom makes the carbons at the 2- and 4-positions particularly electrophilic. In BCPB, the attack occurs at the C-2 position, which bears the chlorine atom. researchgate.netmdpi.com

Displacement of the Halide Leaving Group to Form Stable S-Pyridinium Derivatives

Following the nucleophilic addition of the thiolate to the C-2 position, an unstable intermediate is formed. The aromaticity of the pyridine ring is then restored through the rapid expulsion of the chloride ion, which is a good leaving group. semanticscholar.orgmdpi.com This displacement results in the formation of a stable 2-S-pyridinium derivative, a type of thioether. researchgate.netnih.gov These derivatives are stable and possess strong ultraviolet absorption characteristics, making them suitable for analytical quantification. akjournals.comresearchgate.net Studies have optimized the conditions for this derivatization, finding that the reaction is typically complete within 10-15 minutes at room temperature with an appropriate excess of the BCPB reagent. nih.govmdpi.com

| Thiol Analyte | Optimal pH | Reaction Time (min) | Reagent Excess (BCPB) | Reference |

| Dihydrolipoic Acid | 7.8 | 10 | 2000-fold | mdpi.com |

| Cysteine | 7.8 | 15 | 25-fold | nih.gov |

| Glutathione | 7.8 | 15 | 25-fold | nih.gov |

| Homocysteine | 7.8 | 15 | 25-fold | nih.gov |

| Nɛ-homocysteinyllysine | 7.8 | 15 | 25-fold | nih.gov |

Kinetic Studies and Reaction Condition Optimization (pH, Reagent Excess, Time)

The reactivity of this compound bromide (BCPB) in derivatization reactions, particularly with thiols, is significantly influenced by reaction conditions such as pH, the excess of the derivatizing agent, and reaction time. researchgate.netmdpi.com

pH: The pH of the reaction mixture plays a crucial role in the derivatization efficiency. For instance, in the reaction of BCPB with dihydrolipoic acid (DHLA), the pH affects the structure of the final product. mdpi.com Studies have shown that a pH of 7.8 is optimal for the complete derivatization of various thiols, including reduced glutathione, cysteine, cysteinylglycine (B43971), and homocysteine. researchgate.netmdpi.com At a pH of 9.0, the reaction with DHLA also proceeds effectively. mdpi.com The derivatization of thiols with BCPB can be performed over a wide pH range. researchgate.net

Reagent Excess: The excess of BCPB is a critical factor for driving the derivatization reaction to completion. A high excess of the reagent positively influences the derivatization of all analytes of interest. mdpi.com For example, in the reaction with DHLA, a 2000-fold excess of BCPB at pH 7.8 leads to a complete reaction. researchgate.netmdpi.com The use of a significant excess of the derivatizing agent ensures that both thiol groups in a molecule like DHLA are blocked by BCPB. mdpi.com

Time: The derivatization reaction is generally rapid. A complete reaction for thiols like DHLA, glutathione, cysteine, and others can be achieved within 10 minutes at the optimal pH of 7.8. mdpi.com

The following table summarizes the optimized conditions for the derivatization of various thiols with BCPB.

| Analyte | Optimal pH | Reagent Excess | Reaction Time |

| Dihydrolipoic Acid | 7.8 - 9.0 | High Excess (e.g., 2000-fold) | ~10 minutes |

| Reduced Glutathione | 7.8 | High Excess | ~10 minutes |

| Cysteine | 7.8 | High Excess | ~10 minutes |

| Cysteinylglycine | 7.8 | High Excess | ~10 minutes |

| Homocysteine | 7.8 | High Excess | ~10 minutes |

This table is based on data from references researchgate.netmdpi.com.

Kinetic studies on the hydrogenation of a related compound, 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene), have shown that the reaction is intrinsically kinetically controlled, with an averaged activation energy of 31.1 kJ mol–1. srce.hr While not directly on this compound, this provides insight into the energetics of related transformations.

Intramolecular Photocyclization Reaction Mechanisms of Related Halopyridinium Salts

The intramolecular photocyclization of halopyridinium salts, such as N-benzyl-2-halopyridinium salts, proceeds through a radical-mediated pathway. researchgate.netacs.org

Upon photoexcitation, the halopyridinium salt is initially excited to a singlet state. koreascience.kr It then undergoes intersystem crossing to form a more stable triplet state. koreascience.krresearchgate.net The formation of this triplet state is a crucial step, as the subsequent bond cleavage occurs from this electronic state. koreascience.krresearchgate.net The molecular orbitals of the triplet state of aryl-substituted pyridinium cations differ considerably from those of the singlet excited state. clockss.org In some pyridinium salts, intramolecular charge transfer (ICT) processes can also occur in the triplet manifold. acs.org

From the excited triplet state, the primary photochemical event is the homolytic cleavage of the carbon-halogen (C-Cl) bond. researchgate.netacs.orgkoreascience.kr This bond breaking results in the formation of a pyridinium σ-radical and a chlorine radical. researchgate.netkoreascience.kr This photohomolytic radical mechanism is supported by the direct observation of pyridinium σ, phenyl σ, 2,3-dihydrocyclohexadienyl π, 2,3-dihydropyridinium π, and halogen anion radicals during flash photolysis experiments. acs.org The generation of radicals from pyridinium salts through single-electron transfer is a well-established process. rsc.orgrsc.orgresearchgate.net

The breaking of the C-Cl bond is believed to be assisted by the formation of a π-complex between the chlorine atom and the π-electrons of the neighboring aromatic ring (the benzyl group in the case of this compound). acs.orgkoreascience.kr This π-complex can be either tight or loose. acs.org The formation of a stronger π-complex facilitates the C-Cl bond cleavage and, consequently, the radical formation. koreascience.kr For instance, in the photocyclization of N-benzyl-2-chloropyridinium salt, the benzyl ring can more easily donate its π-electrons to the chlorine atom compared to the pyridinium ring in N-(2-chlorobenzyl)-pyridinium salt, leading to a stronger π-complex and a faster reaction rate. koreascience.kr This concept of homolytic fission assisted by radical complexation has been proposed to explain anomalies in aryl halide photochemistry. cdnsciencepub.com

General Principles of Nucleophilic Aromatic Substitution in Pyridinium Systems

Pyridinium salts are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the positively charged nitrogen atom. chemrxiv.orgstackexchange.com

Addition-Elimination (SNAr) Mechanism: This is the most common mechanism for nucleophilic aromatic substitution in pyridinium systems. rsc.orgnih.govstrath.ac.uk It is a two-step process:

Addition: The nucleophile attacks the electron-deficient pyridine ring, typically at the C-2 or C-4 position, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.govgovtpgcdatia.ac.in The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Elimination: The leaving group (e.g., chloride in this compound) is expelled, restoring the aromaticity of the pyridine ring. govtpgcdatia.ac.in

The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer intermediate. stackexchange.comgovtpgcdatia.ac.in The reactivity order for halogens as leaving groups in classical SNAr reactions is often F > Cl ≈ Br > I. rsc.orgstrath.ac.uk However, in some reactions of N-methylpyridinium compounds, a different order is observed (2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I), with the mechanism involving a rate-determining hydrogen-bond formation. rsc.org Some SNAr reactions may also proceed through a concerted (cSNAr) pathway where bond formation and bond breaking occur simultaneously, particularly when good leaving groups are present and stable Meisenheimer intermediates cannot be located computationally. nih.govstrath.ac.uk

Benzyne (B1209423) Mechanism: The benzyne mechanism, also known as the elimination-addition mechanism, is generally not operative for activated systems like this compound under typical SNAr conditions. govtpgcdatia.ac.in This mechanism requires a very strong base (like KNH₂ or NaNH₂) and an unactivated aryl halide with a proton ortho to the leaving group. govtpgcdatia.ac.in The process involves:

Elimination: The strong base abstracts a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne (or in this case, a pyridyne) intermediate. govtpgcdatia.ac.in

Addition: The nucleophile then adds to the benzyne, followed by protonation to give the final product. govtpgcdatia.ac.in

A key feature of the benzyne mechanism is the formation of cine-substitution products, where the incoming nucleophile does not necessarily take the position of the leaving group. govtpgcdatia.ac.in This is in contrast to the SNAr mechanism, which typically results in direct substitution. Given that this compound is already activated for nucleophilic attack, the high-energy benzyne pathway is less favorable. pearson.compearson.com

Electronic Effects on Reactivity (e.g., Chloropyridines)

The reactivity of the this compound moiety is profoundly influenced by the electronic properties of the pyridine ring. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, plays a pivotal role in its susceptibility to nucleophilic attack. This effect is most pronounced at the positions ortho and para (C2 and C4) to the nitrogen atom. In the context of this compound, the quaternization of the pyridine nitrogen by the benzyl group further enhances its electron-withdrawing capacity, thereby significantly activating the C2 position towards nucleophilic substitution.

The substitution of a halogen at the 2-position of a pyridine ring is particularly sensitive to the electronic environment. The nitrogen atom exerts a strong inductive and resonance effect, which lowers the electron density at the C2 and C4 positions. vaia.comuoanbar.edu.iq This electron deficiency makes the carbon atom attached to the chlorine more electrophilic and, consequently, more susceptible to attack by nucleophiles. vaia.com The formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, is a key step in the nucleophilic aromatic substitution (SNAr) mechanism. The stability of this intermediate is a crucial determinant of the reaction rate. researchgate.net The electron-withdrawing nitrogen atom in the pyridine ring effectively stabilizes this intermediate through resonance, delocalizing the negative charge. vaia.com This stabilization is more effective for substitution at the 2- and 4-positions compared to the 3-position, explaining the observed higher reactivity at these sites. vaia.comuoanbar.edu.iq

Detailed kinetic studies and quantitative structure-activity relationship (QSAR) models have provided a deeper understanding of these electronic effects. For instance, the construction of Hammett plots for the nucleophilic aromatic substitution of substituted 2-chloropyridines reveals a strong correlation between the electronic nature of the substituents and the reaction rates. chemrxiv.orgrsc.orgrsc.org Electron-withdrawing groups on the pyridine ring generally accelerate the rate of nucleophilic substitution, while electron-donating groups have a retarding effect. thieme-connect.com This is quantified by the positive rho (ρ) values obtained from Hammett plots, which indicate that the reaction is facilitated by a decrease in electron density at the reaction center. chemrxiv.orgrsc.orgrsc.org

Research has systematically evaluated the impact of various substituents on the reactivity of 2-halopyridines. The data clearly demonstrates that electron-withdrawing groups enhance the reaction rate, while electron-donating groups decrease it. This is consistent with the SNAr mechanism, where the rate-determining step involves the attack of the nucleophile on the electron-deficient aromatic ring.

Table 1: Relative Rates of Nucleophilic Substitution of Substituted 2-Bromopyridines with Methoxide (B1231860) in Methanol

| Substituent at Position 5 | Relative Rate (krel) |

|---|---|

| H | 1.00 |

| CH3 | 0.23 |

| NO2 | 1900 |

Data sourced from a study on the kinetics of reactions between halogeno-pyridines and methoxide ion. rsc.org

Further quantitative insights are provided by studies measuring the free energies of activation (ΔG‡) for the SNAr reaction of a series of substituted 2-chloropyridines with benzyl alkoxide. Lower ΔG‡ values correspond to faster reaction rates. The data illustrates a significant spread in reactivity, spanning several orders of magnitude, directly attributable to the electronic influence of the substituents. chemrxiv.orgrsc.org

Table 2: Free Energies of Activation for the SNAr Reaction of Substituted 2-Chloropyridines with Benzyl Alkoxide

| Substituent | Position of Substituent | ΔG‡ (kJ/mol) |

|---|---|---|

| H | - | 88.8 |

| 5-CF3 | 5 | 79.4 |

| 3-NO2 | 3 | 74.5 |

| 5-NO2 | 5 | 70.3 |

| 6-CH3 | 6 | 91.2 |

| 5-OCH3 | 5 | 93.7 |

Data from a high-throughput experimental study on SNAr reactions. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2 Chloropyridinium and Its Derivatives

Electronic Absorption Spectroscopy of Derivatization Products

The derivatization of compounds with 1-benzyl-2-chloropyridinium bromide (BCPB) has proven to be a valuable technique in analytical chemistry, particularly for the determination of thiols. researchgate.netlodz.pl This process results in the formation of stable S-pyridinium derivatives that exhibit intense UV absorption, making them suitable for detection by high-performance liquid chromatography (HPLC) with UV detectors. researchgate.net

Analysis of Bathochromic Shifts and Their Analytical Significance

A key feature of the derivatization reaction with BCPB is the accompanying bathochromic shift, also known as a red shift, in the ultraviolet-visible (UV-Vis) spectrum. This shift to a longer wavelength is of significant analytical importance. researchgate.netnih.govresearchgate.netakjournals.comlodz.pl

The reagent itself, this compound bromide, has an absorption maximum at approximately 274-275 nm. researchgate.netresearchgate.netakjournals.com Upon reaction with a thiol-containing analyte, the resulting 2-S-pyridinium derivative exhibits a new absorption maximum at a longer wavelength, typically around 314-321 nm. researchgate.netnih.govresearchgate.netresearchgate.net This substantial shift of about 45 nm is analytically advantageous for several reasons. lodz.pl Firstly, it moves the absorbance maximum to a region of the UV spectrum where interference from the biological matrix is often minimal, leading to cleaner chromatograms. researchgate.net Secondly, this shift allows for more selective and sensitive detection of the derivatized analyte, as the measurement is taken at a wavelength where the original reagent does not significantly absorb. researchgate.netresearchgate.netakjournals.com

The bathochromic shift is a result of the change in the electronic structure of the chromophore upon formation of the S-pyridinium derivative. The introduction of the sulfur atom and the subsequent delocalization of electrons within the new molecular structure lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap corresponds to the absorption of lower-energy light, hence the shift to a longer wavelength.

The derivatization of various thiols with BCPB and the resulting bathochromic shifts have been successfully applied in the determination of several compounds, including:

Cysteine, glutathione, homocysteine, and cysteinylglycine (B43971) in human plasma. researchgate.net

Homocysteine thiolactone in human urine. nih.gov

Lipoic acid in urine and dietary supplements. researchgate.net

Total thiols in human urine. researchgate.net

The consistent and significant bathochromic shift observed upon derivatization with this compound bromide underscores its utility as a robust and reliable reagent in modern analytical chemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules vibrate at specific frequencies determined by their structure and the masses of their atoms.

For pyridinium (B92312) salts, the vibrational spectra are complex due to the molecule's various functional groups and skeletal vibrations. iosrjournals.org The spectra of pyridinium cations are often compared to benzene (B151609), as they are isoelectronic, meaning they have the same number of electrons. cdnsciencepub.com However, the lower symmetry of the pyridinium ion (C2v) compared to benzene (D6h) results in more IR and Raman active bands. cdnsciencepub.com

Key vibrational modes observed in pyridinium compounds include:

N-H Stretching: The stretching vibration of the N-H bond in the pyridinium ring is a prominent feature. cdnsciencepub.comresearchgate.net Its frequency is sensitive to hydrogen bonding with the counter-ion. cdnsciencepub.com

C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine (B92270) ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are characteristic and are usually observed in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Bending: Out-of-plane ring bending vibrations occur at lower frequencies. researchgate.net

The presence of a benzyl (B1604629) group and a chlorine atom in this compound introduces additional vibrational modes. The benzyl group will exhibit its own characteristic C-H stretching and aromatic ring vibrations. The C-Cl stretching vibration is also expected to be present in the spectrum.

Differences in the crystalline structure of pyridinium salts, known as polymorphism, can lead to variations in their IR and Raman spectra. americanpharmaceuticalreview.com These differences arise from changes in molecule-molecule interactions within the crystal lattice, which can affect vibrational frequencies and band intensities. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are particularly informative.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their connectivity. In this compound, distinct signals are expected for the protons of the benzyl group and the pyridinium ring.

The chemical shifts of the pyridinium ring protons are influenced by the positive charge on the nitrogen atom, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to those in pyridine itself. The protons on the benzyl group will also show characteristic chemical shifts, with the benzylic protons (CH₂) appearing as a singlet and the aromatic protons of the phenyl ring appearing as a multiplet.

For example, in a related compound, 2-chloro-3-cyano-4-nitrobenzyl pyridinium bromide, the pyridinium protons appear as doublets at δ 8.54–8.56 ppm and δ 7.95–7.98 ppm. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.inscribd.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orgoregonstate.edu

The carbons of the pyridinium ring will be significantly affected by the positively charged nitrogen and the chlorine atom. The carbon atom bonded to the chlorine (C2) is expected to have a chemical shift influenced by the electronegativity of the halogen. The carbons of the benzyl group will also have characteristic chemical shifts, with the benzylic carbon and the aromatic carbons appearing in distinct regions of the spectrum.

In a similar pyridinium derivative, the carbon signals for the pyridinium ring were observed at δ 152.8, 142.6, 142.3, and 122.4 ppm. rsc.org The chemical shift range for aromatic and alkene carbons is typically between 115-150 ppm. libretexts.org

Advanced NMR Techniques (e.g., ¹⁵N NMR) for Pyridinium Nitrogen

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen atom in a molecule. huji.ac.il Although the natural abundance of the ¹⁵N isotope is low (0.37%), advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) can enhance sensitivity, making ¹⁵N NMR a valuable tool. researchgate.netmagritek.com

The chemical shift of the pyridinium nitrogen in this compound provides direct insight into its electronic environment. The positive charge on the nitrogen atom in the pyridinium ring leads to a significant downfield shift compared to the nitrogen in pyridine. The chemical shift of pyridine-type nitrogens is sensitive to substituent effects and hydrogen bonding. ipb.pt

Two-dimensional NMR experiments, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can establish correlations between the nitrogen atom and protons over two or three bonds, further confirming the structure of the molecule. magritek.com These advanced techniques are crucial for the unambiguous assignment of the nitrogen signal and for a comprehensive structural characterization of this compound and its derivatives. magritek.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound chloride is not widely reported in publicly accessible databases, extensive crystallographic studies have been performed on closely related analogues, such as salts with different anions (e.g., bromide, tetrachlorocobaltate(II)). tandfonline.comtandfonline.comresearchgate.net These studies serve as excellent models for understanding the structural characteristics of the 1-benzylpyridinium cation framework. For instance, the crystal structure of bis(1-benzylpyridinium) tetrachlorocobaltate(II), [BzPy]₂[CoCl₄], has been thoroughly characterized and provides significant insights into the behavior of the 1-benzylpyridinium cation in a crystalline environment. tandfonline.comresearchgate.net The analysis of these derivatives confirms the molecular structure and reveals that the crystal packing is primarily governed by a combination of weak hydrogen bonds and other supramolecular interactions. tandfonline.comresearchgate.net

Table 1: Representative Crystal Data for a 1-Benzylpyridinium Derivative This table presents crystallographic data for Bis(1-benzylpyridinium) tetrachlorocobaltate(II) as a representative example.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [C₁₂H₁₂N]₂[CoCl₄] | tandfonline.comresearchgate.net |

| Crystal System | Monoclinic | tandfonline.comresearchgate.net |

| Space Group | P2(1)/c | tandfonline.comresearchgate.net |

| a (Å) | 12.821(3) | |

| b (Å) | 12.083(2) | |

| c (Å) | 16.512(3) | |

| β (°) | 108.75(3) | |

| Volume (ų) | 2422.9(8) | |

| Z (Formula units/cell) | 4 |

Crystal Packing and Intermolecular Interactions (e.g., C-H···Cl, C-H···π, Hydrogen Bonds)

The supramolecular architecture of 1-benzylpyridinium salts is a complex interplay of various weak intermolecular forces that stabilize the crystal lattice. The packing is often stabilized by electrostatic interactions and a network of hydrogen bonds between the cations and anions. tandfonline.comresearchgate.net Key interactions observed in the crystal structures of 1-benzylpyridinium derivatives include C-H···Cl and C-H···Br hydrogen bonds, C-H···π interactions, and π-π stacking. tandfonline.comnih.gov

C-H···Cl and C-H···Br Hydrogen Bonds: In the crystal structures of benzylpyridinium salts, the hydrogen atoms attached to the carbon atoms of the pyridinium ring, the benzyl ring, and the methylene (B1212753) bridge can act as hydrogen bond donors. The acceptors are typically the halide anions (Cl⁻ or Br⁻) or the chlorine atoms of a complex anion like [CoCl₄]²⁻. tandfonline.comresearchgate.nethhu.de These C-H···anion interactions are crucial in forming three-dimensional networks. iucr.org For example, in the structure of bis(1-benzylpyridinium) tetrachlorocobaltate(II), C-H···Cl hydrogen bonds between the benzylpyridinium cations and the [CoCl₄]²⁻ anions are fundamental to the stability of the crystal packing. tandfonline.comresearchgate.net Similarly, in pyridinium bromide salts, C-H···Br⁻ interactions are observed, linking the cations and anions into extended structures. nih.gov

π-π Stacking Interactions: The planar aromatic rings of the 1-benzylpyridinium cation facilitate π-π stacking interactions. These can occur between the pyridinium ring of one cation and the benzyl ring of a neighboring cation, or between two pyridinium rings. These interactions are typically offset, with intercentroid distances in the range of 3.5 to 3.9 Å, contributing significantly to the cohesion of the crystal lattice. nih.goviucr.org In conjunction with hydrogen bonds, these stacking forces often lead to the formation of layered or more complex three-dimensional supramolecular structures. tandfonline.com The combination of these varied and weak interactions results in a highly organized and stable crystalline solid.

Table 2: Summary of Key Intermolecular Interactions in 1-Benzylpyridinium Derivatives

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| C-H···Cl Hydrogen Bond | Hydrogen from cation (pyridyl, benzyl C-H) donates to a chloride anion. | [BzPy]₂[CoCl₄] | tandfonline.comresearchgate.net |

| C-H···Br Hydrogen Bond | Hydrogen from cation donates to a bromide anion. | [BzPy]₂[CuBr₄], 4-methyl-1-(3-phenoxypropyl)pyridinium bromide | tandfonline.comiucr.org |

| C-H···π Interaction | A C-H bond points towards the π-face of an adjacent aromatic ring. | [BzPy]₂[CuBr₄] | tandfonline.com |

| π-π Stacking | Offset stacking between pyridinium and/or benzyl rings. | 4-methyl-1-(3-phenoxypropyl)pyridinium bromide | nih.goviucr.org |

Theoretical and Computational Chemistry Studies on 1 Benzyl 2 Chloropyridinium

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics and reactivity of 1-benzyl-2-chloropyridinium have been the subject of theoretical and computational investigations. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the molecule's behavior in chemical reactions.

HOMO and LUMO Energy Correlations with Reactivity and Electrophilicity

The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity and electrophilicity. A lower LUMO energy indicates a greater ability to accept electrons, thus signifying higher electrophilicity and reactivity towards nucleophiles. wuxiapptec.com For chloropyridines, the position of the chlorine atom and other substituents influences the LUMO energy, with lower energies generally correlating with increased reactivity in nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com

Computational studies have shown a strong linear correlation between calculated electron affinity (EA) values and LUMO energies. rsc.org This relationship is significant as EA is a physical observable that can be experimentally measured, providing a tangible link to the theoretical FMO analysis. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, with a smaller gap often suggesting higher reactivity and polarizability. rsc.orgresearchgate.net In the context of SNAr reactions, a smaller HOMO-LUMO gap between a nucleophile and an electrophile like this compound generally leads to a lower energy transition state and a faster reaction. rsc.org

The following table presents data on the correlation between LUMO energy and reactivity for a series of related compounds.

| Compound | LUMO Energy (eV) | Relative Reactivity |

| Trichloroisocyanuric acid (TCCA) | -0.79 | High |

| Dichlorohydantoin (DCH) | 0.37 | Medium |

| N-chlorosuccinimide (NCS) | 1.09 | Low |

| This table demonstrates the principle that lower LUMO energies correlate with higher reactivity for halogenating agents. wuxiapptec.com |

π-Electron Density and Atom Self-Polarizability in Photocyclization Processes

Theoretical calculations, such as the simple Hückel method, have been employed to investigate the intramolecular photocyclization of N-benzyl-2-chloropyridinium. koreascience.kr These studies focus on the π-electron density, atom self-polarizability, and free valence of the atoms involved in the reaction. koreascience.kr

The photocyclization is predicted to proceed through the formation of radical intermediates following the breaking of the C-Cl bond. koreascience.krkoreascience.kr This bond cleavage is thought to be facilitated by the formation of a π-complex between the chlorine atom and the π-electrons of the adjacent benzyl (B1604629) ring in an excited triplet state. koreascience.krkoreascience.kr The benzyl ring in N-benzyl-2-chloropyridinium can more readily donate its π-electrons to form a stronger π-complex compared to the pyridinium (B92312) ring in a related compound, N-(2-chlorobenzyl)-pyridinium salt. koreascience.kr This stronger π-complex formation in this compound facilitates easier radical formation and thus a faster photocyclization reaction rate. koreascience.kr

Calculations of π-electron charge density, atom self-polarizability, and free valence help to qualitatively explain the observed relative rates of photocyclization. koreascience.kr For instance, the radical on the carbon at position 6 of the pyridinium ring is more likely to attack the carbon at position 10 of the benzyl ring, which is consistent with experimental findings. koreascience.kr

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and minimizing the energy of molecules. mdpi.comaun.edu.eg Various basis sets, such as 6-31G(d,p) and 6-311+G(2df,2p), are employed in these calculations to achieve accurate results. researchgate.net The geometry optimization process involves finding the lowest energy conformation of the molecule on its potential energy surface. mdpi.com For related systems, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to model HOMO/LUMO distributions and understand the electronic effects of substituents. researchgate.net The choice of basis set is crucial, with larger basis sets generally providing more accurate results, though at a higher computational cost. mdpi.com

Transition State Modeling and Activation Energy Calculations for Benzyl Transfer

Computational modeling is a powerful tool for studying the transition states and calculating the activation energies of reactions. In the context of nucleophilic aromatic substitution (SNAr), the reaction between benzyl alkoxide and 2-chloropyridine (B119429) has been studied to determine absolute rate constants and free energies of activation (ΔG‡SNAr). rsc.org For similar reactions, DFT calculations have been used to model the transition states for alkylation, such as the reaction of an anion with benzyl bromide. nih.gov These calculations can reveal the preferred reaction pathway by comparing the activation energies of different possible transition states. nih.gov For instance, a lower activation energy for one pathway indicates that it is the more kinetically favorable route. nih.gov The activation barrier for the oxidative addition of benzyl chloride to a rhodium complex has been found to be lower than that for 2-chloropyridine, suggesting that the C(sp³)–Cl bond is more readily activated. acs.org

The following table shows calculated activation energies for the alkylation of a related compound, demonstrating the utility of these calculations in predicting regioselectivity.

| Transition State | Reaction Pathway | Activation Energy (kJ/mol) |

| TS1 | N3 Alkylation | 72 |

| TS2 | N1 Alkylation | 55 |

| Data from a study on the alkylation of a quinazoline (B50416) derivative, illustrating how lower activation energy determines the reaction outcome. nih.gov |

Simulation of Radical Intermediates in Photochemical Reactions

The photochemical reactions of this compound are believed to involve radical intermediates. koreascience.kracs.org Laser flash photolysis studies have been instrumental in detecting and characterizing these transient species. acs.org In the photolysis of N-benzyl-2-halopyridinium salts in aqueous solution, pyridinium σ-radicals, 2,3-dihydrocyclohexadienyl π-radicals, and halogen anion radicals have been observed. acs.org

The formation of these radicals is thought to occur via a photohomolytic cleavage of the carbon-halogen bond. acs.org In the case of this compound, the triplet state energy may not be sufficient to directly cleave the aryl-Cl bond, suggesting that the radical formation might be assisted by the formation of a π-complex. acs.org Theoretical calculations support a mechanism where the initial photoexcitation leads to a triplet state, which then undergoes C-Cl bond breaking to form radicals. koreascience.kr The stability and subsequent reactions of these radical intermediates, such as cyclization to form new products, can be further investigated using computational methods. acs.orgrsc.org Density functional theory calculations have also been used to support a mechanism involving the reaction of alkoxyl radicals with a pyridine (B92270) base to produce pyridinyl radicals in the photochemical fragmentation of related N-alkoxypyridinium salts. researchgate.net

Analysis of Non-Covalent Interactions and Bonding

A primary focus of computational investigation would be the elucidation of non-covalent interactions and bonding within the this compound cation. These interactions are crucial in determining the compound's structure, stability, and intermolecular behavior.

Bader's Theory of Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) Analysis

Bader's Theory of Atoms-in-Molecules (AIM) is a powerful quantum mechanical approach that defines atoms and the bonds between them based on the topology of the electron density. nih.govcymitquimica.comtdx.cat An AIM analysis of this compound would involve locating the bond critical points (BCPs) for all covalent and significant non-covalent interactions. Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these points would quantify the nature and strength of the bonds. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). nih.gov

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of bonding by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. researchgate.netuni-muenchen.de For this compound, an NBO analysis would offer insights into the hybridization of atomic orbitals, the polarity of bonds, and the stabilizing effects of hyperconjugation. Specifically, it would quantify the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, with the second-order perturbation energy (E(2)) indicating the strength of these interactions. acs.orgdergipark.org.tr This would be particularly useful for understanding the delocalization of charge from the benzyl and pyridinium rings.

However, without specific computational studies, tables of AIM parameters (ρ, ∇²ρ, H(r)) and NBO interaction energies (E(2)) for this compound cannot be provided.

Characterization of Hydrogen Bonding and Aromatic Interactions within Molecular Aggregates

The structure of this compound features both a benzyl group and a pyridinium ring, making it a candidate for various non-covalent interactions, including hydrogen bonds and aromatic (π-π stacking) interactions, especially in condensed phases or molecular aggregates. nih.govbeilstein-journals.org Hydrogen bonds, likely involving the hydrogen atoms of the benzyl group and the pyridinium ring with an associated anion (e.g., chloride), could be characterized by their geometric parameters (distance and angle) and through AIM and NBO analyses. researchgate.net

Aromatic interactions, such as π-π stacking between the benzyl and/or pyridinium rings of adjacent molecules, are crucial for understanding the crystal packing and self-assembly of such compounds. nih.gov Computational studies would typically explore different dimeric orientations (e.g., parallel-displaced, T-shaped) to determine the most stable configurations and their binding energies.

A qualitative theoretical study from 1994 on related N-(benzyl)-2-chloropyridinium salts did explore the formation of a π-complex between the chlorine atom and the neighboring aromatic ring in the context of photocyclization reactions. tandfonline.comkoreascience.kr However, this early work, based on the simple Hückel method, does not provide the detailed energetic and topological data that modern density functional theory (DFT) calculations would yield.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, extended π-conjugated systems, and donor-acceptor character often exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netresearchgate.netnih.gov The this compound cation, with its positively charged pyridinium ring (acceptor) and benzyl group (donor), possesses features that suggest potential NLO activity.

Computational prediction of NLO properties typically involves calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. dergipark.org.trresearchgate.net The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. A study on a related compound, benzyl pyridinium, as a cation in a tetrachlorocobaltate(II) salt, did predict NLO effects using DFT, lending credence to the possibility of such properties in this compound itself. tandfonline.com However, specific calculated values for the polarizability and hyperpolarizability of this compound are absent from the current body of scientific literature.

Applications of 1 Benzyl 2 Chloropyridinium in Advanced Chemical Methodologies

Pre-column Derivatization in High-Performance Liquid Chromatography (HPLC)

A significant application of 1-benzyl-2-chloropyridinium bromide is its use as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying target analytes before they are introduced into the HPLC system. The derivatization converts the analytes into new compounds that are more easily detected, typically by enhancing their ultraviolet (UV) absorbance.

This compound bromide is a thiol-specific tagging reagent, meaning it reacts selectively with the thiol group (-SH). akjournals.com The reaction between the reagent and a thiol-containing molecule results in the formation of a stable S-pyridinium derivative. nih.govsemanticscholar.org These derivatives possess strong UV absorption characteristics, which allows for highly sensitive quantification using a standard HPLC-UV setup. nih.gov The resulting derivatives are typically monitored at wavelengths between 315 and 316 nm. nih.govresearchgate.net

In clinical and biological research, measuring the levels of low-molecular-mass thiols is crucial for diagnosing and monitoring various diseases. nih.govnih.gov this compound bromide is instrumental in methods developed for the simultaneous detection and quantification of several key biological thiols in complex matrices like human plasma and urine. akjournals.comnih.govresearchgate.netnih.govchromatographytoday.com

The analytical procedure often incorporates a reduction step prior to derivatization. nih.gov Biological thiols can exist in an oxidized state, forming disulfide bonds (e.g., cystine from two cysteine molecules). To measure the total concentration of a specific thiol, a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added to the sample. akjournals.comnih.gov This converts the disulfides back into their reduced thiol forms, which can then react with this compound bromide. akjournals.comnih.gov

Following derivatization, the resulting stable S-pyridinium products are separated using reversed-phase HPLC, commonly with a C18 column, and quantified by UV detection. nih.govresearchgate.net This methodology has been successfully applied to quantify a range of important biological thiols, including cysteine, glutathione, homocysteine, and cysteinylglycine (B43971). nih.govnih.gov

The tables below summarize the performance characteristics of HPLC methods utilizing this compound bromide for the analysis of various thiols in biological samples.

Table 1: Linearity Ranges for Thiol Quantification using this compound Bromide Derivatization

| Analyte | Matrix | Linearity Range | Citation(s) |

|---|---|---|---|

| Cysteine | Plasma | 20.0–600.0 nmol/mL | nih.govnih.govsciprofiles.com |

| Cysteine | Plasma | 40.0–400.0 nmol/mL | semanticscholar.org |

| Cysteine | Urine | 50–300 µmol/L | akjournals.com |

| Glutathione | Plasma | 2.0–60.0 nmol/mL | nih.govnih.govsciprofiles.com |

| Glutathione | Plasma | 2.0–20.0 nmol/mL | semanticscholar.org |

| Homocysteine | Plasma | 2.0–60.0 nmol/mL | nih.govnih.govsciprofiles.com |

| Homocysteine | Plasma | 2.0–20.0 nmol/mL | semanticscholar.org |

| Cysteinylglycine | Plasma | 2.0–20.0 nmol/mL | semanticscholar.org |

| Cysteinylglycine | Urine | 5–50 µmol/L | akjournals.com |

| Nɛ-homocysteinyllysine | Plasma | 0.1–10.0 nmol/mL | nih.govnih.govsciprofiles.com |

| Homocysteine thiolactone | Urine | 0.1–1.0 µmol/L | researchgate.netsciprofiles.com |

Table 2: Detection and Quantification Limits

| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation(s) |

|---|---|---|---|---|

| Cysteine, Glutathione, Homocysteine, Cysteinylglycine | Plasma | 0.2 µmol/L | 0.5 µmol/L | nih.gov |

| Cysteine, Cysteinylglycine | Urine | 0.2 µmol/L | 0.5 µmol/L | akjournals.com |

| Homocysteine thiolactone | Urine | - | 100 nmol/L | researchgate.netsciprofiles.com |

Determination of Alpha-Lipoic Acid and Its Reduced Forms

A simplified High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed for the simultaneous determination of α-lipoic acid (LA) and other low-molecular-mass thiols in human plasma. vcu.eduabertay.ac.uk This assay is predicated on the pre-column derivatization of the thiol group of dihydrolipoic acid (the reduced form of LA) with this compound bromide (BCPB). vcu.eduresearchgate.net The disulfide bond of LA is first reduced to its thiol form using tris(2-carboxyethyl)phosphine (TCEP). vcu.eduabertay.ac.uk

The derivatization reaction with BCPB specifically targets the sulfhydryl (–SH) group, forming a stable 2-S-pyridinium derivative. vcu.eduCurrent time information in Bangalore, IN. This derivative exhibits a well-defined maximum absorption in the UV region at 321 nm, which allows for its detection and quantification, separate from the reagent which absorbs at 274 nm. vcu.eduCurrent time information in Bangalore, IN. The reaction is typically carried out in a phosphate (B84403) buffer at a pH of 7.8, and a complete derivatization is achieved within 10 minutes. Current time information in Bangalore, IN. Studies have shown that a 2000-fold excess of the derivatizing reagent is optimal for the reaction. vcu.eduresearchgate.net

This methodology has proven effective for the analysis of real plasma samples, providing a valuable tool for studying the roles of α-lipoic acid in various physiological and pathological conditions. abertay.ac.ukresearchgate.net

Analysis of Mercapto-Containing Drugs (e.g., Captopril)

An established HPLC assay with UV detection utilizes this compound bromide for the determination of the antihypertensive drug captopril (B1668294) and its disulfides in human whole blood and urine. google.com Captopril, which contains a sulfhydryl group, is derivatized pre-column with BCPB. google.com This method allows for the measurement of both the reduced form of captopril and, after reduction with triphenylphosphine, the total captopril content (including oxidized and protein-bound forms). google.com

A key advantage of this method is the ability to trap the sulfhydryl form of captopril at the time of blood collection by drawing blood directly into tubes containing BCPB solution, which minimizes its oxidation. google.com The resulting stable derivative is then extracted using solid-phase extraction and analyzed by reversed-phase HPLC with UV detection at 314 nm. google.com This technique is sensitive enough to determine the in vivo redox status of captopril in patients undergoing treatment for hypertension or congestive heart failure. google.com

Methodology for Homocysteine Thiolactone and Nɛ-Homocysteinyllysine Analysis

Elevated levels of homocysteine and its metabolites, such as homocysteine thiolactone (HTL) and Nɛ-homocysteinyllysine, are recognized as risk factors for cardiovascular diseases. chempanda.com Analytical methods employing this compound bromide have been developed for the quantification of these compounds in biological samples.

A method for determining HTL in human urine involves a two-step liquid-liquid extraction process to isolate HTL from other urinary components, followed by derivatization with BCPB. The resulting 2-S-pyridinium derivative of homocysteine is then analyzed by HPLC-UV. This method is noted for its simplicity, reproducibility, and relatively short analysis time of six minutes.

For the simultaneous analysis of Nɛ-homocysteinyllysine, cysteine, glutathione, and homocysteine in human plasma, a simplified HPLC-UV method has been established. chempanda.comorgsyn.orghumanjournals.com This assay involves the simultaneous reduction of disulfide bonds with TCEP and pre-column derivatization of the exposed thiol groups with BCPB. chempanda.comorgsyn.orghumanjournals.com The resulting stable 2-pyridinium thioethers, which have a distinct absorption maximum at 320 nm, are then separated and quantified. orgsyn.org Research has indicated that the derivatization reaction for Nɛ-homocysteinyllysine with BCPB is complete after 15 minutes at a pH of 7.8 with a 25-fold excess of the reagent. orgsyn.org

Method Development and Validation Parameters (Linearity, Detection Limits, Quantitation Limits, Accuracy, Precision)

The analytical methods utilizing this compound bromide have been rigorously validated to ensure their reliability for clinical and research applications. The validation parameters for the determination of various analytes are summarized below.

Validation Parameters for Thiol Analysis using this compound Bromide Derivatization

| Analyte | Matrix | Linearity Range | Detection Limit (LOD) | Quantitation Limit (LOQ) | Accuracy (%) | Precision (Intra-assay/Inter-assay CV%) | Reference |

|---|---|---|---|---|---|---|---|

| α-Lipoic Acid | Human Plasma | 0.12–5.0 nmol/mL | 0.08 nmol/mL | 0.12 nmol/mL | Not specified | Not specified | abertay.ac.uk |

| Glutathione | Human Plasma | 2.0–20.0 nmol/mL | 0.12 nmol/mL | 0.16 nmol/mL | Not specified | Not specified | abertay.ac.uk |

| Cysteinylglycine | Human Plasma | 2.0–20.0 nmol/mL | 0.12 nmol/mL | 0.16 nmol/mL | Not specified | Not specified | abertay.ac.uk |

| Homocysteine | Human Plasma | 2.0–20.0 nmol/mL | 0.12 nmol/mL | 0.16 nmol/mL | Not specified | Not specified | abertay.ac.uk |

| Cysteine | Human Plasma | 40.0–400.0 nmol/mL | 0.12 nmol/mL | 0.16 nmol/mL | Not specified | Not specified | abertay.ac.uk |

| Captopril | Human Blood | 10–500 ng/mL | 0.3 ng/mL | 10 ng/mL | Not specified | Not specified | google.com |

| Captopril | Human Urine | 50–1200 ng/mL | 0.3 ng/mL | 10 ng/mL | Not specified | Not specified | google.com |

| Captopril Disulphide | Human Blood | 10–1000 ng/mL | Not specified | Not specified | Not specified | Not specified | google.com |

| Captopril Disulphide | Human Urine | 50–3000 ng/mL | Not specified | Not specified | Not specified | Not specified | google.com |

| Homocysteine Thiolactone | Human Urine | 0.1–1.0 µmol/L | Not specified | 100 nmol/L | 92.56–114.31 | 5.89–14.25 | royalsocietypublishing.org |

| Nɛ-homocysteinyllysine | Human Plasma | 0.1–10.0 nmol/mL | Not specified | Not specified | Within FDA guidelines | Within FDA guidelines | orgsyn.org |

| Glutathione | Human Plasma | 2.0–60.0 nmol/mL | Not specified | Not specified | Within FDA guidelines | Within FDA guidelines | orgsyn.org |

| Homocysteine | Human Plasma | 2.0–60.0 nmol/mL | Not specified | Not specified | Within FDA guidelines | Within FDA guidelines | orgsyn.org |

Catalytic and Reagent Roles in Organic Transformations

Beyond its use in analytical derivatization, this compound serves as a valuable reagent in synthetic organic chemistry.

Synthesis of Carbodiimides from N,N'-Disubstituted Thioureas

A convenient method for the preparation of both aromatic and aliphatic carbodiimides involves the reaction of N,N'-disubstituted thioureas with 2-chloropyridinium salts, such as this compound bromide, in the presence of triethylamine (B128534). In this reaction, the N,N'-disubstituted thiourea (B124793) is believed to initially react with the 2-chloropyridinium salt to form a key intermediate. This intermediate is then converted into the corresponding carbodiimide (B86325) and a 2-pyridinethione derivative upon treatment with triethylamine. This method has been shown to produce various carbodiimides in good yields.

Facilitation of Heterocyclic Compound Synthesis

The reactivity of the this compound cation, or more broadly, N-substituted 2-chloropyridinium salts generated in situ, serves as a cornerstone in various advanced chemical methodologies for the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the pyridinium (B92312) ring, enhanced by the chloro-substituent at the 2-position, renders the molecule susceptible to nucleophilic attack and facilitates annulation reactions. This section explores the application of this principle in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives and pyrimidines.

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. The formation of this bicyclic system can be efficiently achieved through the intermediacy of N-substituted 2-chloropyridinium salts. One notable method involves the reaction between 2-chloropyridines and 2H-azirines, mediated by triflic anhydride (B1165640) (Tf₂O). royalsocietypublishing.org

In this process, the 2H-azirine is first activated by triflic anhydride to form a highly electrophilic 1-trifloyl-aziridin-2-yl triflate species. This intermediate then reacts in situ with a 2-chloropyridine (B119429) derivative. The nitrogen of the pyridine (B92270) attacks the azirine, leading to the formation of a transient N-substituted pyridinium salt. Although the literature details reactions with various substituted 2-chloropyridines, the principle applies to N-benzylated variants. The resulting pyridinium salt undergoes a base-mediated cyclization, typically using triethylamine (Et₃N), to yield the C3-substituted imidazo[1,2-a]pyridine. royalsocietypublishing.org This annulation process is selective and provides access to a diverse range of substituted heterocycles with yields ranging from moderate to excellent. royalsocietypublishing.org

The general mechanism involves the initial formation of the pyridinium salt, followed by a deprotonation and intramolecular cyclization cascade. The versatility of this method allows for the introduction of various substituents on both the pyridine and azirine starting materials, leading to a library of structurally diverse imidazo[1,2-a]pyridine products.

Table 1: Synthesis of Imidazo[1,2-a]pyridines via Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines royalsocietypublishing.org

| 2-Chloropyridine Derivative | 2H-Azirine Derivative | Product | Yield (%) |

|---|---|---|---|

| 2-Chloropyridine | 2-Methyl-3-phenyl-2H-azirine | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 85 |

| 2-Chloro-5-methylpyridine | 2-Methyl-3-phenyl-2H-azirine | 6-Methyl-3-methyl-2-phenylimidazo[1,2-a]pyridine | 75 |

| 2-Chloro-4-methylpyridine | 2-Methyl-3-phenyl-2H-azirine | 7-Methyl-3-methyl-2-phenylimidazo[1,2-a]pyridine | 82 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Methyl-3-phenyl-2H-azirine | 3-Methyl-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 68 |

| 2-Chloropyridine | 2,2-Dimethyl-3-phenyl-2H-azirine | 3,3-Dimethyl-2-phenyl-3H-imidazo[1,2-a]pyridin-4-ium | 78 |

| 2-Chloropyridine | 3-(4-Chlorophenyl)-2-methyl-2H-azirine | 2-(4-Chlorophenyl)-3-methylimidazo[1,2-a]pyridine | 70 |

Pyrimidine (B1678525) Derivatives

The pyrimidine ring is another fundamental heterocycle, forming the core of nucleobases in DNA and RNA. The reactivity of activated pyridinium species can be harnessed for the construction of this six-membered ring system. A key strategy involves the activation of N-vinyl or N-aryl amides using a combination of 2-chloropyridine and trifluoromethanesulfonic anhydride (triflic anhydride). rsc.org, organic-chemistry.org

This reaction proceeds through the formation of a highly reactive intermediate from the amide. The 2-chloropyridine and triflic anhydride combine to activate the amide's carbonyl group. This activated species then readily undergoes addition with a nitrile, followed by a cycloisomerization step to furnish the pyrimidine ring. rsc.org, organic-chemistry.org This single-step conversion is versatile, allowing for the synthesis of a variety of substituted pyrimidine derivatives. rsc.org The role of the 2-chloropyridinium species, formed in situ, is to act as a powerful leaving group, facilitating the crucial nitrile addition and subsequent cyclization.

While direct examples starting with a pre-formed this compound salt are not the standard convention in the literature for this specific transformation, the underlying mechanism relies on the activation provided by the 2-chloropyridine/triflic anhydride system, which generates the reactive pyridinium intermediate essential for the reaction to proceed.

Table 2: Single-Step Pyrimidine Synthesis from N-Vinyl Amides rsc.org

| N-Vinyl Amide | Nitrile | Activating Agents | Product | Yield (%) |

|---|---|---|---|---|

| N-Vinylbenzamide | Benzonitrile | 2-Chloropyridine, Tf₂O | 2,4-Diphenylpyrimidine | 75 |

| N-(1-Phenylvinyl)acetamide | Acetonitrile | 2-Chloropyridine, Tf₂O | 2,6-Dimethyl-4-phenylpyrimidine | 88 |

| N-(1-Phenylvinyl)benzamide | Benzonitrile | 2-Chloropyridine, Tf₂O | 2,4,6-Triphenylpyrimidine | 92 |

| N-(1-(4-Methoxyphenyl)vinyl)acetamide | Acetonitrile | 2-Chloropyridine, Tf₂O | 4-(4-Methoxyphenyl)-2,6-dimethylpyrimidine | 85 |

| N-(1-Cyclohexenyl)acetamide | Acetonitrile | 2-Chloropyridine, Tf₂O | 2-Methyl-5,6,7,8-tetrahydroquinazoline | 64 |

Future Research Directions and Emerging Opportunities

Design and Synthesis of Advanced 1-Benzyl-2-chloropyridinium Analogs with Tunable Reactivity

Future research will likely focus on the rational design and synthesis of novel this compound analogs to achieve finely-tuned reactivity. By systematically modifying the core structure, new reagents can be developed for specific applications. The reactivity of related pyridinium (B92312) salts can be adjusted by altering substituents, which provides a framework for designing new analogs. nih.govnih.gov

Key strategies for creating these advanced analogs include:

Modification of the Benzyl (B1604629) Group: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety can modulate the electrophilicity of the pyridinium ring. This allows for the tuning of the reagent's reactivity in nucleophilic substitution reactions.

Substitution on the Pyridine (B92270) Ring: Placing additional functional groups on the pyridine ring, aside from the chloro and benzyl groups, can influence steric hindrance and electronic properties. For instance, the synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine demonstrates how the core pyridine structure can be elaborated into more complex heterocyclic systems. rsc.org

Varying the Halogen at the C2-Position: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would create a series of reagents with a spectrum of leaving group abilities, enabling a range of reaction kinetics. SNAr reactions of pyridines are likely to be accelerated by the high electronegativity of fluorine, suggesting that a 2-fluoro analog could be more reactive. acs.org

Altering the Counter-ion: The nature of the anion associated with the pyridinium cation can influence the reagent's solubility, stability, and reactivity. Investigating a range of counter-ions (e.g., tetrafluoroborate, hexafluorophosphate) beyond the common bromide or triflate could optimize performance in various solvent systems.

These synthetic efforts will lead to a library of this compound derivatives, each with a specific reactivity profile, expanding their utility as "switchable" covalent modifiers or specialized reagents. nih.gov

Exploration of New Synthetic Applications in Complex Molecule Synthesis

Beyond its established role as a derivatizing agent, this compound holds potential for broader applications in the construction of complex molecular architectures. Future work should explore its use as a versatile building block or reagent in novel synthetic transformations.

Emerging applications could include:

Protecting Group Chemistry: Analogs like 2-benzyloxy-1-methylpyridinium triflate have proven effective for introducing the benzyl protecting group onto sensitive alcohols under neutral conditions, succeeding where other methods fail. nih.gov This suggests that this compound could be a precursor to similar mild benzylation reagents, particularly for use in the late-stage functionalization of complex natural products. acs.orgnih.gov

Peptide Coupling and Amide Bond Formation: Modified Mukaiyama salts, which share the 2-halopyridinium core, are used in peptide coupling reactions. orgsyn.orgliverpool.ac.uk Future research could adapt this compound or its analogs for efficient peptide synthesis, potentially offering advantages in specific contexts.

Catalysis: The pyridinium motif is central to various catalysts. It is conceivable that derivatives of this compound could be designed as organocatalysts or as ligands for transition metal catalysis, for example, in cross-coupling reactions. tum.descispace.com

Multicomponent Reactions: The reactivity of the C-Cl bond towards nucleophiles could be harnessed in one-pot, multicomponent reactions to rapidly build molecular complexity. For example, the reaction of 2-chloropyridine (B119429) with ethyl malonyl chloride and an imine can be switched to produce different heterocyclic products based on the choice of base. rsc.orgrsc.org This points to the potential for developing novel cyclization or annulation strategies starting from this compound.

The table below outlines potential synthetic roles for this compound and its derivatives.

| Potential Application | Reagent/Precursor Type | Example Transformation | Relevant Research Area |

| Benzyl Protecting Group | Benzylating Agent | R-OH → R-OBn | Total Synthesis, Medicinal Chemistry nih.gov |

| Peptide Synthesis | Coupling Reagent | R-COOH + H₂N-R' → R-C(O)NH-R' | Peptide Chemistry orgsyn.orgliverpool.ac.uk |

| C-N Bond Formation | Electrophilic Partner | SNAr with amines | Heterocyclic Chemistry orgsyn.orgmdpi.com |

| Catalysis | Ligand/Organocatalyst Precursor | Cross-coupling, Annulation | Synthetic Methodology scispace.comrsc.org |

Development of Integrated Analytical Platforms Utilizing this compound Derivatization

The primary current use of this compound bromide is the pre-column derivatization of low-molecular-mass thiols for HPLC-UV analysis. researchgate.netresearchgate.net Future research can build upon this foundation by developing more sophisticated and integrated analytical platforms.

Opportunities for advancement include:

Coupling with Mass Spectrometry (MS): While current methods rely on UV detection, interfacing the HPLC separation with mass spectrometry (LC-MS) would provide much greater sensitivity and structural confirmation of the derivatized analytes. This would be invaluable for metabolomics and clinical diagnostics.

High-Throughput Screening (HTS): Automating the derivatization and analysis process in a 96-well plate format would enable high-throughput screening of biological samples or compound libraries. This could accelerate research in areas like drug discovery and disease biomarker identification.

Microfluidic "Lab-on-a-Chip" Systems: Integrating the derivatization reaction, separation, and detection onto a single microfluidic chip would create a portable, rapid, and low-consumption analytical device. Such a system would be ideal for point-of-care testing or environmental monitoring.

Expanded Analyte Scope: Research has demonstrated the reagent's utility for various thiols, including homocysteine, glutathione, and lipoic acid. researchgate.netresearchgate.netresearchgate.net A recent method was developed for homocysteine thiolactone. nih.gov Future work should systematically explore its reactivity with other classes of nucleophilic compounds to broaden its analytical applicability. The stability of the resulting derivatives is a key advantage for developing robust analytical batches. nih.gov

The table below summarizes key validation parameters from a recent HPLC-UV method using this compound bromide for the analysis of homocysteine thiolactone (HTL) in urine, highlighting the reagent's effectiveness. nih.gov

| Parameter | Result |

| Analyte | Homocysteine Thiolactone (HTL) |

| Matrix | Human Urine |

| Linearity Range | 0.1–1.0 µmol/L |

| Limit of Quantification (LOQ) | 100 nmol/L |

| Intra-assay Precision (%RSD) | 5.89–11.27% |

| Inter-assay Precision (%RSD) | 3.85–14.25% |

| Accuracy | 92.56–114.31% |

| Detection Wavelength | 316 nm |

Advanced Computational Modeling for Rational Design of Related Reagents and Prediction of Reactivity

Computational chemistry offers powerful tools to accelerate the development of new reagents and to understand their reaction mechanisms at a molecular level. Applying these methods to this compound and its analogs represents a major opportunity for future research.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of novel analogs. acs.orgtandfonline.com This allows for the prediction of properties like electrophilicity and the stability of reaction intermediates, guiding the selection of the most promising synthetic targets.

Reaction Mechanism Simulation: Computational modeling can elucidate the detailed step-by-step mechanism of both the derivatization reaction and potential new synthetic applications. For example, calculations on related pyridinium salts have provided insight into reaction mechanisms, regioselectivity, and rate-limiting steps. acs.org A theoretical study has already been performed on the intramolecular photocyclization of N-(benzyl)-2-chloropyridinium salt, demonstrating the feasibility of such approaches. koreascience.kr

Predicting Spectroscopic Properties: Quantum chemical calculations can predict NMR and UV-Vis spectra for new derivatives. tandfonline.com This aids in the characterization of newly synthesized compounds and in understanding the electronic transitions responsible for the UV absorbance of the derivatized analytes.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of different analogs with their observed reactivity or derivatization efficiency. dovepress.com This would provide a predictive framework for the rational design of reagents with desired properties. nih.govresearchgate.net

Interdisciplinary Investigations at the Interface of Synthetic Chemistry and Analytical Science

The most significant breakthroughs involving this compound are likely to emerge from collaborative research that spans the boundary between synthetic and analytical chemistry. The compound itself is a product of chemical synthesis used for chemical analysis, making it an ideal subject for such interdisciplinary work. researchgate.net

Future interdisciplinary projects could focus on:

Developing Novel Bioanalytical Probes: Synthetic chemists can create a new generation of this compound analogs with tailored features, such as fluorescence tags or biotin (B1667282) handles. Analytical chemists could then apply these probes to develop highly selective and sensitive assays for detecting specific biomolecules (e.g., enzymes, post-translationally modified proteins) in complex biological systems. The development of "switchable" covalent modifiers for proteins from halopyridines is a step in this direction. nih.gov

Creating Reagents for "Smart" Materials: Analogs could be designed to react and produce a colorimetric or fluorometric signal in response to specific chemical stimuli. These could be incorporated into polymers or onto surfaces to create sensors for environmental pollutants or industrial contaminants.

Integrating Synthesis and Analysis: An integrated workflow could be established where computational modeling guides the synthesis of a targeted analog, which is then immediately incorporated into a novel analytical platform (e.g., a microfluidic device) for a specific application. This seamless "design-synthesize-test" cycle would dramatically accelerate the pace of innovation.

By fostering collaboration between synthetic and analytical scientists, the full potential of this compound as a versatile chemical tool can be realized, leading to new solutions for challenges in medicine, materials science, and environmental monitoring.

常见问题

Q. What is the primary application of 1-benzyl-2-chloropyridinium bromide (BCPB) in analytical chemistry?